molecular formula C29H25ClN4O2S B11508111 N-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

N-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11508111
M. Wt: 529.1 g/mol
InChI Key: UHTZTMIVKGRCEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a dihydropyridine ring, a cyano group, and various aromatic substituents. Its chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of various substituents through nucleophilic substitution, oxidation, and reduction reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups to their reduced forms.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C29H25ClN4O2S

Molecular Weight

529.1 g/mol

IUPAC Name

N-(4-chlorophenyl)-5-cyano-2-methyl-6-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H25ClN4O2S/c1-18-7-6-10-23(15-18)33-25(35)17-37-29-24(16-31)27(20-8-4-3-5-9-20)26(19(2)32-29)28(36)34-22-13-11-21(30)12-14-22/h3-15,27,32H,17H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

UHTZTMIVKGRCEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=CC=C4)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.